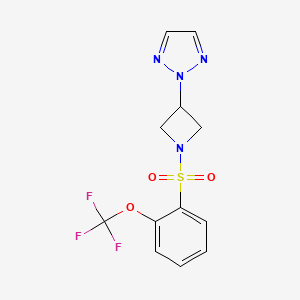
2-(1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a trifluoromethoxyphenyl group, a sulfonyl group, an azetidine ring, and a triazole ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject for study in medicinal chemistry, organic synthesis, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the azetidine ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.
Introduction of the sulfonyl group: This step involves the reaction of the azetidine intermediate with a sulfonyl chloride derivative, such as trifluoromethoxyphenylsulfonyl chloride, under basic conditions.
Formation of the triazole ring: The final step involves the cycloaddition reaction between the azetidine-sulfonyl intermediate and an azide derivative to form the triazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反应分析
Types of Reactions
2-(1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学研究应用
2-(1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of inhibitors or modulators of specific biological targets.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, allowing for the exploration of new chemical reactions and pathways.
Material Science: The compound’s properties can be exploited in the development of new materials with specific functionalities, such as polymers or coatings.
作用机制
The mechanism of action of 2-(1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of the trifluoromethoxyphenyl and sulfonyl groups can enhance binding affinity and specificity, while the azetidine and triazole rings contribute to the compound’s overall stability and reactivity.
相似化合物的比较
Similar Compounds
2-(1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole: This compound differs by the substitution of the trifluoromethoxy group with a trifluoromethyl group, which can affect its chemical and biological properties.
2-(1-((2-(methoxy)phenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole: The methoxy group in place of the trifluoromethoxy group can lead to differences in reactivity and interaction with biological targets.
2-(1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole: The position of the triazole ring nitrogen can influence the compound’s stability and reactivity.
Uniqueness
2-(1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the sulfonyl group increases binding affinity and specificity. The azetidine and triazole rings contribute to the compound’s overall stability and reactivity, making it a valuable compound for various scientific research applications.
属性
IUPAC Name |
2-[1-[2-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O3S/c13-12(14,15)22-10-3-1-2-4-11(10)23(20,21)18-7-9(8-18)19-16-5-6-17-19/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNFLYHUULOISG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2OC(F)(F)F)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
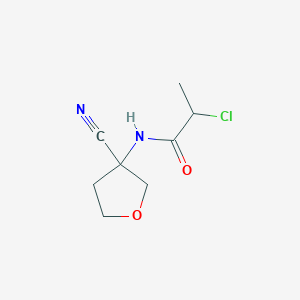
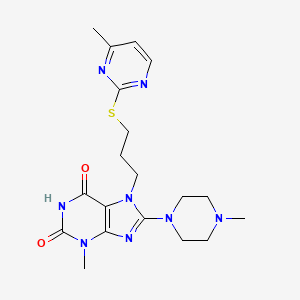
![{3-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanamine hydrochloride](/img/structure/B2518686.png)
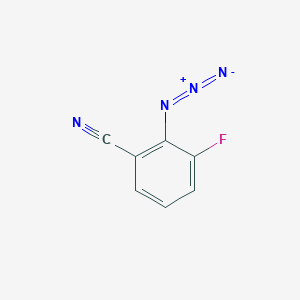
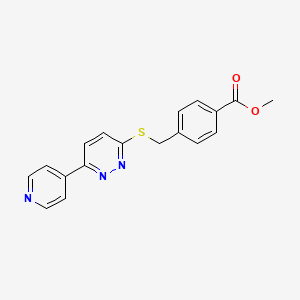
![N-(4-{8-nitro-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}phenyl)acetamide](/img/structure/B2518690.png)
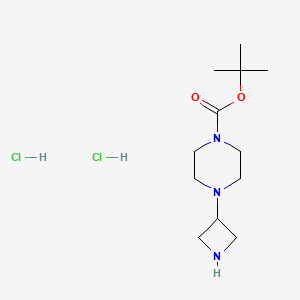
![3-[1-Hydroxy-3,5-bis(2-methyl-2-propanyl)-4-oxo-2,5-cyclohexadien-1-yl]propanoic acid](/img/structure/B2518694.png)
![3-[1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2518695.png)
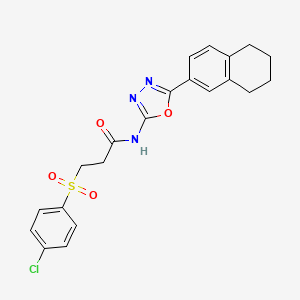


![1-[(4-Fluorophenyl)amino]-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2518702.png)
![(2-methoxyethyl)[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/new.no-structure.jpg)
